2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1115929-71-9
VCID: VC6359649
InChI: InChI=1S/C23H23ClFN5OS/c24-18-3-1-17(2-4-18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2,(H,26,27,28)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl
Molecular Formula: C23H23ClFN5OS
Molecular Weight: 471.98

2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

CAS No.: 1115929-71-9

VCID: VC6359649

Molecular Formula: C23H23ClFN5OS

Molecular Weight: 471.98

* For research use only. Not for human or veterinary use.

2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one - 1115929-71-9

Description

The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule belonging to the class of pyrimidine derivatives. It features a pyrimidine ring, a piperazine moiety, and various substituents that may influence its biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which could involve acting as an inhibitor or modulator of biological pathways.

Chemical Formula and Molecular Weight

  • Chemical Formula: C24_{24}H24_{24}ClFN4_{4}OS

  • Molecular Weight: Approximately 476.96 g/mol

Key Structural Features

  • Pyrimidine Ring: Substituted with a sulfanyl group connected to a 4-chlorophenylmethylamino moiety.

  • Piperazine Moiety: Substituted with a 4-fluorophenyl group.

  • Thioether Linkage: Present due to the sulfanyl group connecting the pyrimidine ring to other parts of the molecule.

Synthesis

The synthesis of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including:

  • Starting Materials: Substituted piperazines and pyrimidines.

  • Reaction Conditions: Careful optimization is required to achieve high yields and purity.

Mechanism of Action

  • The compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways.

  • Its structure suggests potential activity in modulating biological functions, possibly acting on neurotransmitter systems.

Potential Applications

  • Pharmaceuticals: Potential use in developing drugs targeting various biological pathways.

  • Research: Further studies are needed to elucidate its specific biological mechanisms and therapeutic potentials.

Comparison with Similar Compounds

CompoundMolecular FormulaKey FeaturesPotential Applications
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-oneC24_{24}H24_{24}ClFN4_{4}OSPyrimidine, piperazine, sulfanyl linkagePharmaceuticals, biological modulators
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-oneC24_{24}H24_{24}ClF2_{2}N4_{4}OSSimilar structure with a 2-fluorophenyl groupPharmaceuticals, potential biological inhibitors
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamideC20_{20}H19_{19}ClN4_{4}O2_{2}SDifferent substituents on the pyrimidine ringPharmaceuticals, potential modulators
CAS No. 1115929-71-9
Product Name 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
Molecular Formula C23H23ClFN5OS
Molecular Weight 471.98
IUPAC Name 2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C23H23ClFN5OS/c24-18-3-1-17(2-4-18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2,(H,26,27,28)
Standard InChIKey PFHVMBQVSMOZJT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl
Solubility not available
PubChem Compound 46396829
Last Modified Aug 18 2023

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